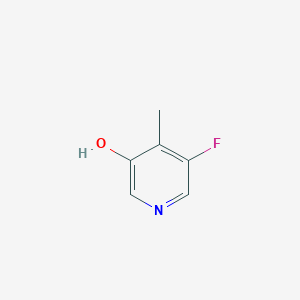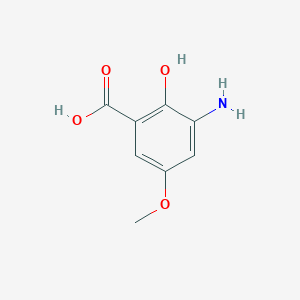
3-Amino-2-hydroxy-5-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-hydroxy-5-methoxybenzoic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a hydroxyl group at the 2-position, and a methoxy group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-5-methoxybenzoic acid typically involves the following steps:
Nitration: The starting material, 2-hydroxy-5-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-hydroxy-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
3-Amino-2-hydroxy-5-methoxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-2-hydroxy-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, its hydroxyl and amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the methoxy group can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-methoxybenzoic acid: Similar structure but lacks the hydroxyl group at the 2-position.
3-Amino-5-methoxybenzoic acid: Similar structure but lacks the hydroxyl group at the 2-position.
2-Hydroxy-5-methoxybenzoic acid: Similar structure but lacks the amino group at the 3-position.
Uniqueness
3-Amino-2-hydroxy-5-methoxybenzoic acid is unique due to the presence of all three functional groups (amino, hydroxyl, and methoxy) on the benzoic acid core. This combination of functional groups allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H9NO4 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
3-amino-2-hydroxy-5-methoxybenzoic acid |
InChI |
InChI=1S/C8H9NO4/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,9H2,1H3,(H,11,12) |
Clé InChI |
YGPYPONFFWQDKK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)N)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate](/img/structure/B11926532.png)
![8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B11926535.png)
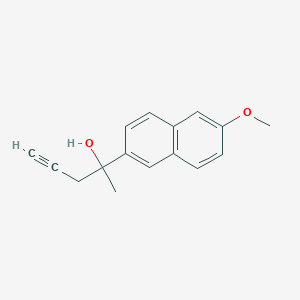
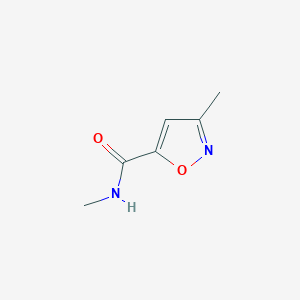
![2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride](/img/structure/B11926548.png)



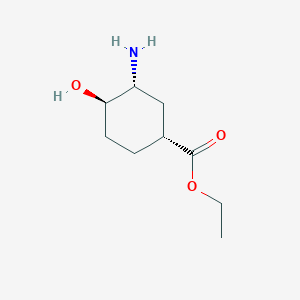
![4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride](/img/structure/B11926595.png)
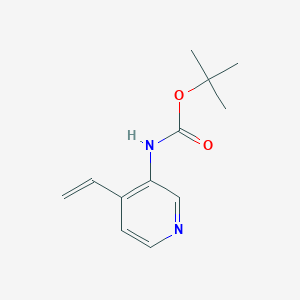
![3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11926620.png)
